An In-depth Technical Guide to the Chemical Properties and Biological Activity of 4-Heptyloxyphenol
An In-depth Technical Guide to the Chemical Properties and Biological Activity of 4-Heptyloxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Heptyloxyphenol is an organic compound belonging to the 4-alkoxyphenol class, characterized by a phenol group substituted with a heptyloxy moiety at the para position.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectral data, and significant biological activities. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound.
Chemical and Physical Properties
4-Heptyloxyphenol presents as a white to light beige or off-white crystalline powder.[2][3] It is generally stable under normal storage conditions, which recommend a cool, dry, and well-ventilated area in a sealed container at room temperature.[2][3] The compound is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3][4]
Table 1: Physical and Chemical Properties of 4-Heptyloxyphenol
| Property | Value | Reference(s) |
| CAS Number | 13037-86-0 | [1][3] |
| Molecular Formula | C₁₃H₂₀O₂ | [1][5] |
| Molecular Weight | 208.30 g/mol | [1][5][6] |
| Appearance | White to light beige crystalline powder | [2][3] |
| Melting Point | 60-65 °C | [2][3] |
| Boiling Point | 312 °C (estimated) | [3] |
| Solubility | Insoluble in water; Soluble in DMSO (>10 mM) | [3][4] |
| pKa | 10.35 ± 0.15 (Predicted) | [2] |
| LogP | 4.01 | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
Spectral Data
The structural identity of 4-Heptyloxyphenol is confirmed by various spectroscopic techniques. Below are the summarized spectral data.
Table 2: 1H NMR Spectral Data of 4-Heptyloxyphenol
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.7-6.8 | m | 4H | Aromatic protons (AA'BB' system) |
| ~4.5 | s | 1H | Phenolic -OH |
| ~3.8 | t | 2H | -O-CH₂- |
| ~1.7 | m | 2H | -O-CH₂-CH₂- |
| ~1.2-1.5 | m | 8H | -(CH₂)₄- |
| ~0.9 | t | 3H | -CH₃ |
Table 3: 13C NMR Spectral Data of 4-Heptyloxyphenol
| Chemical Shift (ppm) | Assignment |
| ~153.0 | C-OH (aromatic) |
| ~149.5 | C-O- (aromatic) |
| ~116.0 | CH (aromatic, ortho to -OH) |
| ~115.5 | CH (aromatic, ortho to -O-heptyl) |
| ~69.0 | -O-CH₂- |
| ~31.8 | -CH₂- |
| ~29.2 | -CH₂- |
| ~29.1 | -CH₂- |
| ~26.0 | -CH₂- |
| ~22.6 | -CH₂- |
| ~14.1 | -CH₃ |
Table 4: IR Spectral Data of 4-Heptyloxyphenol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Strong, Broad | O-H stretch (phenolic) |
| ~2850-2960 | Strong | C-H stretch (aliphatic) |
| ~1510 | Strong | C=C stretch (aromatic ring) |
| ~1230 | Strong | C-O stretch (aryl ether) |
| ~820 | Strong | C-H bend (para-disubstituted aromatic) |
Table 5: Mass Spectrometry Data of 4-Heptyloxyphenol
| m/z | Relative Intensity (%) | Assignment |
| 208 | ~50 | [M]⁺ (Molecular ion) |
| 110 | 100 | [M - C₇H₁₄]⁺ (McLafferty rearrangement) |
| 81 | ~15 | [C₆H₉]⁺ |
Experimental Protocols
Synthesis of 4-Heptyloxyphenol via Williamson Ether Synthesis
A common method for the synthesis of 4-alkoxyphenols is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. For 4-heptyloxyphenol, this would typically involve the mono-alkylation of hydroquinone.
Materials:
-
Hydroquinone
-
1-Bromoheptane
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (or another suitable solvent)
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve hydroquinone in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a stoichiometric amount of KOH or NaOH to the solution to form the potassium or sodium salt of hydroquinone.
-
To the resulting solution, add 1-bromoheptane dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a dilute HCl solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4-heptyloxyphenol.
Biological Activity and Signaling Pathways
4-Heptyloxyphenol has been identified as a biologically active molecule with potential applications in endocrinology and oncology.
Inverse Agonist of Steroidogenic Factor-1 (SF-1)
4-Heptyloxyphenol is a selective inverse agonist of the orphan nuclear receptor, Steroidogenic Factor-1 (SF-1), with an IC₅₀ value in the range of 50-100 nM.[7] It has been shown to inhibit SFRE-mediated transcription.[7] This activity is selective, as the compound displays no activity at estrogen, LRH-1, ROR, ERR, or Nurr receptors.[7]
Experimental Protocol: SF-1 Inverse Agonist Assay (General)
A common method to assess SF-1 inverse agonist activity is a cell-based reporter gene assay.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or CV-1)
-
Expression plasmids for full-length human SF-1
-
A reporter plasmid containing a luciferase gene under the control of a promoter with SF-1 response elements (SFREs)
-
A control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase)
-
Cell culture medium and supplements
-
Transfection reagent
-
4-Heptyloxyphenol
-
Luciferase assay reagent
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the SF-1 expression plasmid, the SFRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After an appropriate incubation period, replace the transfection medium with fresh medium containing various concentrations of 4-Heptyloxyphenol or a vehicle control.
-
Incubate the cells for a further 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of 4-Heptyloxyphenol to determine the IC₅₀ value.
Effects on Steroidogenesis in Bovine Granulosa Cells
Studies have indicated that 4-heptyloxyphenol affects the secretion of estradiol and oxytocin from bovine granulosa cells.[7] This suggests a potential role for this compound in modulating ovarian function.
Experimental Protocol: Treatment of Bovine Granulosa Cells (General)
Materials:
-
Bovine ovaries obtained from a local abattoir
-
Cell culture medium (e.g., DMEM/F-12) supplemented with serum, antibiotics, and appropriate growth factors
-
4-Heptyloxyphenol
-
Reagents for hormone assays (e.g., ELISA or RIA kits for estradiol and oxytocin)
Procedure:
-
Aspirate granulosa cells from small to medium-sized ovarian follicles.
-
Wash and culture the granulosa cells in a suitable culture medium until they reach a desired confluency.
-
Treat the cells with varying concentrations of 4-heptyloxyphenol or a vehicle control for a specified period (e.g., 24-72 hours).
-
Collect the culture medium at the end of the treatment period.
-
Measure the concentrations of estradiol and oxytocin in the collected medium using specific immunoassays.
-
Analyze the data to determine the effect of 4-heptyloxyphenol on hormone secretion.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
4-Heptyloxyphenol has been reported to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which may contribute to its potential anti-cancer properties.[8] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10] Inhibition of this pathway can lead to decreased cell proliferation.
Safety and Handling
4-Heptyloxyphenol is classified as an irritant. It may cause skin, eye, and respiratory tract irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or under a fume hood. In case of contact, flush the affected area with plenty of water.[3]
Conclusion
4-Heptyloxyphenol is a compound with well-defined chemical and physical properties and notable biological activities. Its role as a selective SF-1 inverse agonist and its potential to modulate steroidogenesis and inhibit EGFR signaling make it a compound of interest for further research in endocrinology and oncology. This guide provides a foundational resource for scientists and researchers to support their work with 4-Heptyloxyphenol.
References
- 1. 4-(Heptyloxy)phenol | C13H20O2 | CID 25641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 4-Heptyloxyphenol(13037-86-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. KEGG COMPOUND: C14236 [genome.jp]
- 7. 4-Heptyloxyphenol | 13037-86-0 [chemicalbook.com]
- 8. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small-cell lung cancer: results and open issues - PMC [pmc.ncbi.nlm.nih.gov]
